molecular formula C15H14ClN5O2S B2963967 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 760962-37-6

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2963967
CAS No.: 760962-37-6
M. Wt: 363.82
InChI Key: FSMYEFUQSGNFRQ-UHFFFAOYSA-N
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Description

"2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide" is a triazole-based acetamide derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(5-chloro-2-methylphenyl)-α-chloroacetamide in the presence of KOH . Its core structure combines a furan-substituted triazole ring linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 5-chloro-2-methylphenyl group. The compound exhibits significant anti-exudative activity in rodent models, with studies demonstrating efficacy comparable to or exceeding the reference drug diclofenac sodium at doses of 10 mg/kg .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-9-4-5-10(16)7-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMYEFUQSGNFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural.

    Formation of the Sulfanyl Group: The sulfanyl group is incorporated through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the triazole-furan intermediate with 5-chloro-2-methylphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

The pharmacological and structural properties of this compound can be contextualized against related derivatives by analyzing variations in the triazole ring substituents, acetamide-linked aryl groups, and biological activities. Below is a detailed comparison:

Structural Variations
Compound Name Triazole Substituents Acetamide Aryl Group Key Structural Features Reference(s)
Target Compound 4-amino-5-(furan-2-yl) 5-chloro-2-methylphenyl Furan enhances lipophilicity; chloro and methyl groups improve metabolic stability
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-amino-5-(furan-2-yl) 2,6-dimethylphenyl Dimethyl groups increase steric bulk, reducing activity compared to chloro derivatives
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-methylphenyl)-5-(pyridin-4-yl) 2-chloro-5-(trifluoromethyl)phenyl Pyridine and trifluoromethyl groups enhance solubility and target affinity
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide 4-amino-5-(pyridin-4-yl) 3-chlorophenyl Pyridine substitution improves anti-inflammatory activity
2-[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-R-benzylthiazol-2-yl)acetamide 4-amino-5-methyl Benzylthiazole derivatives Methyl group simplifies synthesis but reduces potency
Key Findings

Anti-Exudative Activity : The target compound’s 5-chloro-2-methylphenyl group confers superior anti-exudative activity compared to dimethylphenyl analogs . Derivatives with electron-withdrawing groups (e.g., chloro, nitro) at the para or meta positions of the aryl ring show enhanced activity .

Structural Flexibility : Pyridine or pyridinium substitutions (e.g., KA3, KA14) improve solubility and broaden pharmacological profiles (antimicrobial, antioxidant) but reduce specificity for anti-exudative pathways .

Steric Effects : Bulky substituents (e.g., trifluoromethyl, benzylthiazole) improve target binding but may limit bioavailability due to increased molecular weight .

Optimization Strategies :

  • Substituent Tuning : Chloro or nitro groups on the aryl ring increase activity, while methyl/ethyl groups reduce it .
  • Solubility Enhancements : Pyridinyl or ethoxyphenyl substitutions improve aqueous solubility without compromising efficacy .

Biological Activity

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has gained attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClN5OSC_{13}H_{12}ClN_5OS, with a molecular weight of approximately 307.78 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-triazole nucleus have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .
    • A study reported that triazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 8 μg/mL against various pathogens .
  • Anticancer Properties :
    • Research indicates that triazole compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound in focus may exhibit similar properties due to its structural characteristics.
  • Anti-inflammatory Effects :
    • Some triazole derivatives have been evaluated for their anti-inflammatory effects in preclinical models. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound may also interact with various receptors involved in inflammatory responses or cancer signaling pathways.

Case Studies

  • Antibacterial Efficacy :
    • A study involving a series of triazole derivatives demonstrated that certain substitutions on the triazole ring significantly enhanced antibacterial activity against drug-resistant strains . The compound's structure suggests it may follow similar trends.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies have shown that related triazole compounds can induce cytotoxicity in various cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
Compound AAntibacterial0.25
Compound BAntifungal1.0
Compound CAnticancerIC50 = 10
Compound DAnti-inflammatoryN/A

Q & A

Q. What synthetic routes are available for synthesizing this compound, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process:

  • Step 1 : Alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH to form the acetamide backbone .
  • Step 2 : Paal-Knorr condensation to modify the 4th position of the triazole ring into a pyrolium fragment, enhancing structural diversity .
  • Optimization : Reaction yields depend on solvent choice (e.g., dioxane), temperature (20–25°C), and stoichiometric ratios of reagents like triethylamine and chloroacetyl chloride .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield RangeReference
1KOH, α-chloroacetamides60–75%
2Paal-Knorr, pyrolium50–68%

Q. Which analytical techniques are critical for structural characterization?

  • X-ray Crystallography : Resolves 3D conformation, including triazole ring planarity and sulfanyl-acetamide bond angles .
  • NMR Spectroscopy : Confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, triazole NH₂ at δ 5.8 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. How is anti-exudative activity initially assessed in preclinical models?

  • In vivo models : Administer doses of 10–50 mg/kg to rats with carrageenan-induced pleurisy. Measure exudate volume reduction and leukocyte migration inhibition .
  • Key Metrics :
  • 30–45% exudate reduction at 25 mg/kg .
  • Dose-dependent suppression of TNF-α and IL-6 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance anti-exudative efficacy?

SAR optimization involves:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl residue’s 4th position increases activity by 20–35% .
  • Triazole Modifications : Replacing the furan-2-yl group with bulkier substituents (e.g., cycloheptyl) improves metabolic stability but may reduce solubility .

Table 2 : Substituent Effects on Activity

Substituent (Position)Activity Increase (%)Notes
Cl (4th)30Enhanced lipophilicity
NO₂ (4th)35Higher receptor affinity
OCH₃ (3rd)15Improved solubility

Q. What computational strategies predict binding modes to inflammatory targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 or NF-κB. The triazole sulfanyl group shows hydrogen bonding with Arg120 (COX-2) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Co-solvents : Use PEG-400 or cyclodextrin complexes to improve aqueous solubility (up to 2.5 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release, enhancing bioavailability by 3-fold .

Q. How should contradictory data on biological activity be analyzed?

  • Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum protein interference).
  • Methodology :

Normalize data to positive controls (e.g., dexamethasone).

Validate using orthogonal assays (e.g., ELISA for cytokines vs. pleurisy models) .

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